Bromomethyl cyclooctyl ketone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H17BrO |
|---|---|
Molecular Weight |
233.14 g/mol |
IUPAC Name |
2-bromo-1-cyclooctylethanone |
InChI |
InChI=1S/C10H17BrO/c11-8-10(12)9-6-4-2-1-3-5-7-9/h9H,1-8H2 |
InChI Key |
SDHSDBLRHJKKJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)C(=O)CBr |
Origin of Product |
United States |
Comprehensive Analysis of Reactivity Pathways and Mechanistic Principles of Bromomethyl Cyclooctyl Ketone
Nucleophilic Substitution Reactions at the α-Brominated Carbon Center
The presence of the bromine atom on the carbon alpha to the carbonyl group makes this position highly susceptible to nucleophilic attack. The reactivity of α-halo ketones in nucleophilic substitution reactions is generally enhanced compared to simple alkyl halides. up.ac.za This increased reactivity can be attributed to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the carbon-bromine bond and stabilizes the transition state of the substitution reaction. youtube.com Consequently, the α-brominated carbon in bromomethyl cyclooctyl ketone is a prime target for SN2 reactions.
Stereochemical Aspects of SN2 Processes
The SN2 (Substitution Nucleophilic Bimolecular) reaction is characterized by a specific stereochemical outcome. The mechanism involves a backside attack by the nucleophile on the electrophilic carbon, occurring 180° opposite to the leaving group. masterorganicchemistry.com This concerted process, where the new bond forms simultaneously as the old bond breaks, leads to an inversion of the stereochemical configuration at the carbon center, a phenomenon known as Walden inversion. masterorganicchemistry.compressbooks.pub
In the case of this compound, the α-carbon itself is not a stereocenter. However, if a chiral α-halo ketone were subjected to an SN2 reaction, the product would exhibit the opposite stereochemistry (e.g., an R-configured reactant would yield an S-configured product). ntu.edu.sg This principle is fundamental to the stereocontrolled synthesis of complex molecules where precise three-dimensional arrangement is crucial. The reaction proceeds through a trigonal bipyramidal transition state where the incoming nucleophile and the departing bromide are positioned at the apices. masterorganicchemistry.comquora.com
Derivatization via Organometallic Reagents (e.g., Grignard Reactions, Organocuprates)
Organometallic reagents are essential tools for forming new carbon-carbon bonds. However, their application to bifunctional molecules like this compound requires careful consideration of selectivity, as they can potentially react at either the α-carbon or the carbonyl carbon.
Regioselectivity and Chemoselectivity Divergence
The primary challenge in the derivatization of this compound with organometallic reagents is chemoselectivity—directing the reagent to attack the desired electrophilic site. Different classes of organometallic reagents exhibit distinct preferences.
Grignard Reagents (RMgX): These are highly reactive organomagnesium compounds that behave as strong nucleophiles and strong bases. masterorganicchemistry.com Due to the high polarity of the carbon-magnesium bond, they readily attack the highly electrophilic carbonyl carbon in a nucleophilic addition reaction. libretexts.orgyoutube.com SN2 reactions with alkyl halides are generally not favored with Grignard reagents. masterorganicchemistry.com Therefore, the reaction of this compound with a Grignard reagent is expected to yield predominantly a tertiary alcohol via addition to the carbonyl group.
Organocuprates (R₂CuLi): Also known as Gilman reagents, organocuprates are softer, less basic nucleophiles compared to Grignard reagents. masterorganicchemistry.com This moderated reactivity makes them highly effective for SN2 reactions with alkyl halides, including α-halo ketones, while generally not reacting with the ketone carbonyl group. masterorganicchemistry.comorganicchemistrytutor.com Consequently, treating this compound with a lithium dialkylcuprate would result in the substitution of the bromine atom, yielding a new ketone with an extended carbon chain.
This divergence in reactivity allows for selective functionalization at either the α-carbon or the carbonyl carbon, as summarized in the table below.
| Reagent | Primary Reaction Pathway | Product Type |
| Grignard Reagent (e.g., CH₃MgBr) | Nucleophilic Addition to Carbonyl | Tertiary Alcohol |
| Organocuprate (e.g., (CH₃)₂CuLi) | SN2 Substitution at α-Carbon | Ketone |
Role of Radical Intermediates in Specific Organometallic Additions
While the reaction of Grignard reagents with ketones is typically described by a polar, nucleophilic addition mechanism, alternative pathways can exist, particularly with sterically hindered substrates or substrates bearing specific functional groups. organic-chemistry.org Under certain conditions, the reaction can proceed through a single-electron transfer (SET) mechanism. organic-chemistry.org In a SET mechanism, an electron is transferred from the organometallic reagent to the ketone, generating a ketyl radical anion and a radical cation from the Grignard reagent.
For an α-halo ketone, a SET pathway could potentially lead to a more complex mixture of products. The formation of radical intermediates could initiate side reactions, although the predominant pathway for unhindered ketones remains the classic nucleophilic addition.
Carbonyl Group Reactivity and Transformations
The carbonyl group (C=O) is a cornerstone of organic chemistry, defined by a polarized double bond that renders the carbon atom electrophilic and the oxygen atom nucleophilic and basic. libretexts.org This polarity dictates its reactivity, making it a prime target for nucleophilic addition reactions. masterorganicchemistry.com
Nucleophilic Addition Reactions
Nucleophilic addition is the most characteristic reaction of aldehydes and ketones. openstax.org The process involves the attack of a nucleophile on the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org
With this compound, strong nucleophiles like Grignard reagents will preferentially attack the carbonyl carbon. libretexts.org The mechanism proceeds as follows:
Nucleophilic Attack: The carbanionic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.
Formation of Tetrahedral Intermediate: This attack leads to the formation of a magnesium alkoxide intermediate, where the carbon skeleton has been extended and the geometry at the original carbonyl carbon is now tetrahedral.
Protonation: Addition of a dilute acid in a workup step protonates the alkoxide, yielding the final tertiary alcohol product. libretexts.org
The general characteristics of this transformation are outlined in the table below.
| Feature | Description |
| Electrophile | Carbonyl Carbon |
| Nucleophile | Carbanion from Organometallic Reagent (e.g., Grignard) |
| Hybridization Change | sp² (trigonal planar) to sp³ (tetrahedral) at the carbonyl carbon libretexts.orgmasterorganicchemistry.com |
| Intermediate | Tetrahedral Alkoxide libretexts.org |
| Final Product | Tertiary Alcohol (from a ketone) libretexts.org |
Formation of Hemiacetals, Acetals, Hemiketals, and Ketals
The carbonyl group of this compound is susceptible to nucleophilic attack by alcohols. In the presence of an acid or base catalyst, alcohols can add to the carbonyl carbon to form hemiacetals (or hemiketals from a ketone). This reaction is reversible and the equilibrium generally favors the starting ketone. libretexts.orgrsc.org The mechanism, typically acid-catalyzed, involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org Subsequent nucleophilic attack by an alcohol molecule leads to a tetrahedral intermediate, which upon deprotonation yields the hemiketal. libretexts.org
Further reaction with a second equivalent of alcohol, usually under acidic conditions with the removal of water, leads to the formation of an acetal (B89532) (or ketal). libretexts.orgmasterorganicchemistry.com The formation of a ketal from the hemiketal proceeds via an SN1-type mechanism where the hydroxyl group of the hemiketal is protonated and leaves as a water molecule, forming a resonance-stabilized carbocation. masterorganicchemistry.com This carbocation is then attacked by a second alcohol molecule to give the ketal after deprotonation. masterorganicchemistry.com The reaction is driven to completion by removing the water formed, for instance, by using a Dean-Stark apparatus. libretexts.org
Cyclic ketals can also be formed by reacting this compound with a diol, such as ethylene (B1197577) glycol. masterorganicchemistry.com These cyclic ketals are often used as protecting groups for the ketone functionality during subsequent chemical transformations.
Table 1: Products of Reactions with Alcohols
| Reactant | Product Type | General Structure |
| One equivalent of alcohol | Hemiketal | R-C(OH)(OR')-Cyclooctyl |
| Two equivalents of alcohol | Ketal | R-C(OR')2-Cyclooctyl |
| Diol (e.g., ethylene glycol) | Cyclic Ketal | Cyclooctyl-C(O(CH2)2O)-R |
Reactions with Nitrogen-Based Nucleophiles (e.g., Imine Formation)
This compound reacts with primary amines to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The reaction is reversible and the pH needs to be carefully controlled; it is generally fastest at a pH of around 4-5. lumenlearning.com
The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. youtube.com Proton transfer from the nitrogen to the oxygen is followed by protonation of the hydroxyl group by an acid catalyst, converting it into a good leaving group (water). youtube.com Elimination of water and subsequent deprotonation of the nitrogen atom yields the imine. youtube.com
Table 2: Imine Formation with Primary Amines
| Reactant (Primary Amine) | Product |
| Methylamine | N-(cyclooctyl(bromomethyl)methylene)methanamine |
| Aniline | N-(cyclooctyl(bromomethyl)methylene)aniline |
| Ethylamine | N-(cyclooctyl(bromomethyl)methylene)ethanamine |
Enolate Chemistry and Carbon-Carbon Bond Formation
The presence of α-hydrogens in this compound allows for the formation of enolates, which are powerful nucleophiles for the formation of carbon-carbon bonds.
The deprotonation of an unsymmetrical ketone like this compound can lead to two different enolates: the kinetic and the thermodynamic enolate.
The kinetic enolate is formed faster and is typically generated by using a strong, sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). libretexts.orgyoutube.com The kinetic enolate is formed by removing a proton from the less substituted α-carbon, which is the bromomethyl group in this case. chemistrysteps.com
The thermodynamic enolate is the more stable enolate and is formed under conditions that allow for equilibration, such as using a weaker base (e.g., sodium ethoxide) at higher temperatures. chemistrysteps.com The thermodynamic enolate is the more substituted enolate, which would be formed by removing a proton from the α-carbon of the cyclooctyl ring. chemistrysteps.com
Table 3: Conditions for Selective Enolate Formation
| Enolate Type | Base | Temperature | Key Feature |
| Kinetic | Lithium diisopropylamide (LDA) | Low (-78 °C) | Faster formation, less substituted |
| Thermodynamic | Sodium hydride (NaH), Sodium ethoxide (NaOEt) | Higher (e.g., room temp.) | More stable, more substituted |
Once formed, the enolate of this compound can act as a nucleophile in an SN2 reaction with an alkyl halide, leading to α-alkylation. libretexts.orgchemistrysteps.com The choice of enolate (kinetic or thermodynamic) will determine the position of alkylation. Alkylation of the kinetic enolate will occur at the bromomethyl carbon, while alkylation of the thermodynamic enolate will occur at the α-carbon of the cyclooctyl ring. For the reaction to be efficient, primary or methyl halides are typically used to minimize competing elimination reactions. chemistrysteps.com
The enolate of this compound can also participate in aldol (B89426) reactions, where it adds to the carbonyl group of another molecule, such as an aldehyde or another ketone. wikipedia.orglibretexts.org This reaction forms a β-hydroxy ketone. organic-chemistry.org If the reaction is heated, especially under basic conditions, the β-hydroxy ketone can undergo dehydration to form an α,β-unsaturated ketone, a process known as the aldol condensation. masterorganicchemistry.comlibretexts.org
In a "directed" aldol reaction, the enolate of this compound can be pre-formed using a strong base like LDA and then reacted with an aldehyde or ketone to ensure a specific cross-aldol product is formed. organic-chemistry.org
Reduction Methodologies
The carbonyl group of this compound can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). masterorganicchemistry.comyoutube.com Sodium borohydride is a milder reducing agent and is often preferred for its chemoselectivity, as it will typically not reduce other functional groups like esters. masterorganicchemistry.com The reduction with NaBH4 is generally carried out in a protic solvent like methanol (B129727) or ethanol. chemguide.co.uk
Catalytic hydrogenation can also be employed to reduce the ketone. This method involves the use of hydrogen gas (H2) and a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. rsc.org The conditions for catalytic hydrogenation can often be controlled to selectively reduce the carbonyl group without affecting the carbon-bromine bond. However, under more forcing conditions, reductive dehalogenation may also occur.
Table 4: Common Reduction Methods for Ketones
| Reagent | Product | Typical Conditions |
| Sodium borohydride (NaBH4) | 1-(bromomethyl)cyclooctanol | Methanol or ethanol, room temperature |
| Lithium aluminum hydride (LiAlH4) | 1-(bromomethyl)cyclooctanol | Diethyl ether or THF, followed by aqueous workup |
| Hydrogen gas (H2) with Pd/C | 1-(bromomethyl)cyclooctanol | Ethanol, room temperature to moderate pressure |
Rearrangement Pathways and Ring-Opening Processes
In the presence of a base, α-haloketones with at least one α'-hydrogen, such as this compound, are prone to undergo the Favorskii rearrangement. alfa-chemistry.comscienceinfo.com This reaction is a signature pathway for cyclic α-haloketones and typically results in ring contraction. wikipedia.orgadichemistry.com
The mechanism begins with the abstraction of an acidic proton from the α'-carbon (the carbon on the other side of the carbonyl from the halogen) by a base to form an enolate. adichemistry.com This is followed by an intramolecular nucleophilic substitution, where the enolate attacks the carbon bearing the bromine, displacing the bromide ion and forming a strained bicyclic cyclopropanone (B1606653) intermediate. scienceinfo.comwikipedia.org
The highly strained cyclopropanone is then attacked by a nucleophile (such as a hydroxide (B78521) or alkoxide from the base used). adichemistry.com The subsequent ring-opening of the resulting tetrahedral intermediate occurs to relieve ring strain, typically by cleaving the bond that leads to the more stable carbanion. adichemistry.com Protonation of this carbanion yields the final ring-contracted product. In the case of this compound, this pathway would lead to a cyclooctanecarboxylic acid derivative.
| Base/Nucleophile | Solvent | Product |
| Sodium Hydroxide (NaOH) | Water/Ethanol | Cyclooctanecarboxylic acid |
| Sodium Methoxide (NaOMe) | Methanol | Methyl cyclooctanecarboxylate |
| Amine (e.g., Diethylamine) | Toluene | N,N-Diethylcyclooctanecarboxamide |
This table illustrates the products of the Favorskii rearrangement of this compound with various bases.
Under certain conditions, particularly with Lewis acids, ring-opening of the intermediate cyclopropanone or related species can occur, leading to different structural motifs. nih.gov
Cascade and Multi-Component Reaction Sequences
The dual reactivity of this compound makes it an excellent substrate for cascade (or tandem) and multi-component reactions (MCRs). nih.govbeilstein-journals.org These processes involve multiple bond-forming events in a single synthetic operation, offering high efficiency and molecular complexity from simple starting materials. frontiersin.org
A potential cascade sequence could be initiated by a nucleophilic attack on the carbonyl group, followed by an intramolecular reaction involving the bromo-substituent. For example, reaction with a bifunctional nucleophile could lead to the formation of complex bicyclic or heterocyclic systems in a single step.
Multi-component reactions involve combining three or more reactants in one pot to form a product that incorporates portions of all starting materials. beilstein-journals.orgresearchgate.net this compound could participate in MCRs, for example, by first reacting with an amine and an isocyanide in a Ugi-type reaction, with the bromo-substituent available for subsequent intramolecular cyclization to generate complex heterocyclic scaffolds. The specific pathways are highly dependent on the chosen reactants and catalysts.
| Reaction Type | Reactants | Potential Product Class |
| Intramolecular Cascade | This compound, a diamine (e.g., ethylenediamine) | Fused heterocyclic systems (e.g., piperazinone derivatives) |
| Multi-component Reaction (Ugi-type) | This compound, an amine, a carboxylic acid, an isocyanide | Highly substituted α-acylaminoamides with a pendant bromomethyl group for further functionalization. beilstein-journals.org |
| Tandem Michael Addition/Alkylation | This compound, a Michael acceptor, a nucleophile/base | Complex carbocyclic structures via sequential intermolecular and intramolecular C-C bond formation. |
This table provides hypothetical examples of cascade and multi-component reactions involving this compound.
Advanced Spectroscopic Characterization and Theoretical Studies of Bromomethyl Cyclooctyl Ketone
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of atomic connectivity can be assembled.
The ¹H NMR spectrum of bromomethyl cyclooctyl ketone is predicted to display distinct signals corresponding to the different proton environments within the molecule. The electron-withdrawing effects of the carbonyl group and the bromine atom significantly influence the chemical shifts of nearby protons, causing them to appear further downfield.
The protons of the bromomethyl group (-CH₂Br) are expected to produce a singlet at approximately 4.0-4.5 ppm. This downfield shift is a direct result of the deshielding effect of the adjacent bromine atom and the carbonyl group. The methine proton on the cyclooctyl ring, which is alpha to the carbonyl group (-CH(C=O)-), is anticipated to appear as a complex multiplet in the range of 2.7-3.2 ppm. The complexity of this signal arises from coupling to the adjacent methylene protons on the cyclooctyl ring. The remaining fourteen protons of the cyclooctyl ring's methylene groups (-CH₂-) would likely appear as a series of broad, overlapping multiplets in the upfield region, typically between 1.2 and 2.0 ppm, reflecting their varied and complex magnetic environments within the flexible eight-membered ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -C(=O)CH₂Br | 4.0 - 4.5 | Singlet (s) | 2H |
| -CH-C(=O)- (on ring) | 2.7 - 3.2 | Multiplet (m) | 1H |
| Cyclooctyl -CH₂- | 1.2 - 2.0 | Multiplet (m) | 14H |
The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal. The carbonyl carbon (C=O) of a ketone is highly deshielded and is expected to be the most downfield signal, appearing in the range of 200-210 ppm. libretexts.org The carbon of the bromomethyl group (-CH₂Br) would be found significantly downfield for an sp³ carbon, typically around 30-35 ppm, due to the electronegativity of the attached bromine. The methine carbon of the cyclooctyl ring attached to the carbonyl group is predicted to resonate around 45-55 ppm. The remaining seven methylene carbons of the cyclooctyl ring will appear in the aliphatic region, generally between 25 and 35 ppm. Due to the conformational flexibility of the cyclooctane (B165968) ring, some of these signals may overlap or be broadened.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C=O | 200 - 210 |
| -CH-C(=O)- (on ring) | 45 - 55 |
| -CH₂Br | 30 - 35 |
| Cyclooctyl -CH₂- | 25 - 35 |
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. A clear cross-peak would be expected between the methine proton alpha to the carbonyl and the adjacent methylene protons on the cyclooctyl ring. This would allow for the tracing of the proton connectivity throughout the entire ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would definitively link the proton signal at ~4.2 ppm to the carbon signal at ~33 ppm (-CH₂Br) and the proton multiplet at ~2.9 ppm to the methine carbon at ~50 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range couplings (typically over two to three bonds) between protons and carbons. This is crucial for establishing the connectivity of quaternary carbons and functional groups. Key expected correlations for this compound would include a cross-peak between the bromomethyl protons (-CH₂Br) and the carbonyl carbon (C=O), as well as a correlation between the alpha-methine proton (-CH(C=O)-) and the carbonyl carbon. These correlations would provide definitive proof of the ketone's placement between the cyclooctyl ring and the bromomethyl group.
Vibrational Spectroscopy (Fourier-Transform Infrared, FTIR) for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the most prominent feature in the IR spectrum would be a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ketone. For a saturated aliphatic ketone, this peak is typically observed in the range of 1705-1725 cm⁻¹. The presence of the bromine atom is not expected to significantly shift this frequency. Another key, though weaker, absorption would be the C-Br stretching vibration, which is expected to appear in the fingerprint region of the spectrum, typically between 600 and 700 cm⁻¹. Additionally, C-H stretching vibrations for the sp³ hybridized carbons of the cyclooctyl and bromomethyl groups would be observed just below 3000 cm⁻¹.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (sp³) | Stretch | 2850 - 2960 | Medium-Strong |
| C=O (Ketone) | Stretch | 1705 - 1725 | Strong, Sharp |
| C-Br | Stretch | 600 - 700 | Weak-Medium |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₀H₁₇BrO), the mass spectrum would exhibit a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z).
The primary fragmentation pathways for α-haloketones typically involve cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage). Two major alpha-cleavage fragmentations are predicted:
Loss of the bromomethyl radical (•CH₂Br), resulting in a cyclooctylacylium ion.
Loss of the cyclooctyl radical (•C₈H₁₅), leading to a bromoacetyl cation.
The presence of the bromine atom in a fragment is readily identified by the persistence of the M/M+2 isotopic pattern.
| m/z Value | Predicted Identity | Notes |
|---|---|---|
| 232/234 | [C₁₀H₁₇BrO]⁺ (Molecular Ion) | Characteristic 1:1 isotopic pattern for Bromine. |
| 139 | [C₈H₁₅CO]⁺ | Result of α-cleavage (loss of •CH₂Br). |
| 121/123 | [BrCH₂CO]⁺ | Result of α-cleavage (loss of •C₈H₁₅); retains Br isotopic pattern. |
| 111 | [C₈H₁₅]⁺ | Cyclooctyl cation fragment. |
X-ray Crystallography for Definitive Solid-State Structural Determination
While NMR, IR, and MS provide compelling evidence for the structure of this compound, X-ray crystallography stands as the ultimate method for unambiguous structural determination, provided a suitable single crystal of the compound can be obtained. This technique provides a precise three-dimensional map of the electron density within the crystal lattice, from which the exact positions of all atoms can be determined.
A successful crystallographic analysis would yield definitive information on:
Connectivity: Confirming the bonding framework established by NMR.
Bond Lengths and Angles: Providing precise measurements for all bonds and angles within the molecule, offering insight into steric strain or electronic effects.
Conformation: Revealing the preferred conformation of the flexible cyclooctane ring in the solid state.
Intermolecular Interactions: Detailing how the molecules pack together in the crystal lattice, highlighting any significant non-covalent interactions such as dipole-dipole forces or C-H···O contacts. nih.gov
The acquisition of a crystal structure would serve as the final, unequivocal proof of the molecular structure of this compound.
Computational Chemistry and Quantum Mechanical Calculations
Computational chemistry and quantum mechanical calculations serve as powerful tools to augment experimental data, providing deep insights into the molecular properties and reactivity of this compound. These theoretical approaches allow for the detailed examination of electronic structure, conformational preferences, and reaction energetics, which can be challenging to probe experimentally.
Density Functional Theory (DFT) for Electronic Structure, Stability, and Reaction Pathway Prediction
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. By approximating the electron density, DFT calculations can accurately predict various molecular attributes, including geometric parameters, vibrational frequencies, and the energies of molecular orbitals.
The electronic structure of this compound is central to its reactivity. The presence of the electronegative bromine atom and the carbonyl group significantly influences the electron distribution within the molecule. DFT calculations can elucidate the nature of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For α-haloketones, the LUMO is often localized on the σ* anti-bonding orbital of the carbon-halogen bond, making this site susceptible to nucleophilic attack.
DFT is also instrumental in predicting the stability of different conformers of this compound. The flexible eight-membered cyclooctane ring can adopt several low-energy conformations. DFT calculations can determine the relative energies of these conformers, providing insights into their population distribution at a given temperature. Furthermore, the stability of the molecule is influenced by the electronic interactions between the bromomethyl group and the cyclooctyl ketone moiety.
One of the most powerful applications of DFT is the prediction of reaction pathways. For this compound, a key reaction is nucleophilic substitution at the α-carbon. DFT can be used to model the potential energy surface of such reactions, identifying the transition state structures and calculating the activation energies. This allows for a detailed understanding of the reaction mechanism, including whether it proceeds via a concerted or a stepwise pathway. For instance, in the reaction with a nucleophile, DFT can help to determine the energetic favorability of the SN2 pathway, which is common for α-haloketones.
Below is a table of representative data from DFT calculations on analogous α-bromoketones, illustrating the typical electronic properties that would be investigated for this compound.
| Property | Calculated Value (Representative) | Significance for this compound |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |
| LUMO Energy | -1.2 eV | Shows the energy of the lowest energy unoccupied orbital, a key site for nucleophilic attack. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability. |
| C-Br Bond Length | 1.95 Å | Provides the equilibrium distance between the carbon and bromine atoms. |
| C=O Bond Length | 1.22 Å | Represents the length of the carbonyl double bond. |
| Activation Energy (SN2) | 15-20 kcal/mol | Predicts the energy barrier for a typical nucleophilic substitution reaction. |
Molecular Mechanics (MMx) for Conformational Analysis and Strain Energy Calculations
Molecular Mechanics (MMx) methods offer a computationally less intensive approach to study the conformational landscape and strain energies of molecules. These methods are based on classical mechanics and use a force field to describe the potential energy of a molecule as a function of its atomic coordinates. MMx is particularly well-suited for large and flexible molecules like this compound.
The conformational analysis of the cyclooctane ring is a complex problem due to the large number of possible arrangements. rogue-scholar.orgnih.gov MMx methods, such as MM3 or MMFF, can efficiently explore the potential energy surface to identify the various low-energy conformers. For cyclooctane itself, several conformations of similar energy exist, including the boat-chair, crown, and boat-boat forms. rogue-scholar.orgic.ac.uk The presence of the bromomethyl ketone substituent will influence the relative energies of these conformers due to steric and electrostatic interactions. A systematic conformational search using MMx can predict the most stable conformations of this compound and their relative populations.
The following table presents representative strain energy data for cyclooctane and the expected influence of a substituent, providing a framework for the analysis of this compound.
| Conformer of Cyclooctane | Relative Energy (kcal/mol) | Key Strain Contributions | Expected Influence of Bromomethyl Ketone Group |
| Boat-Chair | 0.0 | Torsional and Transannular Strain | The substituent will favor positions that minimize steric clashes with the rest of the ring. |
| Crown | 0.8 | Torsional Strain | The bulky group may destabilize this conformation due to increased non-bonded interactions. |
| Boat-Boat | 1.6 | Torsional and Transannular Strain | The relative energy will be sensitive to the position of the substituent, potentially leading to significant destabilization. |
| Chair-Chair | 7.5 | Angle and Torsional Strain | This higher energy conformer is less likely to be significantly populated. |
Strategic Applications in Complex Organic Synthesis and Chemical Transformations of Bromomethyl Cyclooctyl Ketone
Role as a Key Building Block in Carbon-Carbon Bond Forming Reactions
The α-bromo ketone functionality is a potent electrophile, making bromomethyl cyclooctyl ketone an excellent substrate for reactions that form new carbon-carbon bonds. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions at the α-carbon. This reactivity allows for the introduction of a wide variety of carbon-based substituents, extending the molecular framework and building complexity.
This compound serves as a direct precursor to a range of substituted ketones and, subsequently, alcohols. The α-carbon can be functionalized through reactions with various carbon nucleophiles. For instance, in reactions analogous to standard α-alkylation, organocuprates or enolates can displace the bromide to forge a new C-C bond, yielding a more complex ketone.
A particularly powerful method for creating α-aryl ketones involves the stereoconvergent cross-coupling of racemic α-bromo ketones with arylzinc reagents. While not specifically documented for the cyclooctyl derivative, this nickel-catalyzed reaction is effective for a range of α-bromo ketones, providing enantiomerically enriched products under mild conditions nih.gov. This suggests a viable pathway for synthesizing chiral α-aryl cyclooctyl ketones.
Once the desired substituted ketone is obtained, it can be readily converted to the corresponding secondary alcohol through reduction of the carbonyl group. This is typically achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Alternatively, a one-pot approach can be envisioned using organometallic reagents such as Grignard or organolithium reagents, which would add to the carbonyl and form a tertiary alcohol, with subsequent or concurrent substitution of the bromine.
Furthermore, biocatalysis offers a highly selective route to chiral alcohols. The asymmetric reduction of sterically demanding α-bromo ketones using ketoreductase enzymes has been shown to produce chiral α-bromohydrins with high enantiomeric excess acs.org. This transformation directly converts the ketone into a chiral alcohol while preserving the reactive bromine for further functionalization.
Table 1: Representative C-C Bond Forming Reactions for α-Bromo Ketones This table illustrates general reactions applicable to this compound based on known chemistry of analogous α-bromo ketones.
| Reaction Type | Reagents/Catalyst | Product Type | Reference Analogy |
|---|---|---|---|
| α-Arylation | ArZnI, NiCl₂·glyme, chiral pybox ligand | α-Aryl Ketone | nih.gov |
| α-Alkylation | R₂CuLi (Organocuprate) | α-Alkyl Ketone | General Reactivity |
| Asymmetric Reduction | Ketoreductase, Cofactor (e.g., NADPH) | Chiral α-Bromo Alcohol | acs.org |
| Carbonyl Reduction | NaBH₄ or LiAlH₄ | Substituted Alcohol | General Reactivity |
The construction of new carbocyclic rings is a cornerstone of organic synthesis. While α-bromo ketones are not typical precursors for cycloaddition reactions to form cyclobutanes, they can be utilized in intramolecular cyclization strategies. If this compound is first elaborated with a nucleophilic tether (e.g., a malonate ester), subsequent base-induced intramolecular alkylation could, in principle, form a cyclobutane (B1203170) ring, although such 4-exo-tet cyclizations can be challenging.
More commonly, the compound is used to synthesize new derivatives built upon the existing cyclooctane (B165968) framework. The reactions described in the previous section (5.1.1) all lead to new cyclooctane derivatives with extended or modified side chains attached to the ring. The cyclooctane ring itself is conformationally complex, and its boat-chair conformation is generally the most stable wikipedia.org. This inherent structure can influence the reactivity of the attached side chain. The synthesis of new derivatives often involves the dimerization of butadiene followed by hydrogenation, but using a pre-formed functionalized cyclooctane like this compound allows for more direct and controlled modifications wikipedia.org.
Precursor for Heterocyclic Compound Synthesis
The reaction of 1,3-dielectrophiles with 1,2-dinucleophiles is a classic strategy for building five-membered heterocyclic rings. As an α-bromo ketone, this compound is an ideal 1,3-dielectrophilic synthon for this purpose. It is a well-established precursor for synthesizing important classes of heterocycles such as thiazoles and imidazoles.
The Hantzsch thiazole (B1198619) synthesis, for example, involves the condensation of an α-halo ketone with a thioamide. Reacting this compound with thioacetamide (B46855) or other thioamides would lead directly to the formation of a 2,4-disubstituted thiazole bearing a cyclooctyl group at the 4-position nih.govorganic-chemistry.org. This reaction is robust and provides a straightforward entry into this important heterocyclic family.
Similarly, imidazoles can be synthesized by condensing α-bromo ketones with amidines orgsyn.orgacs.orgwjpsonline.com. The reaction of this compound with an amidine in the presence of a mild base would yield a 2,4-disubstituted imidazole. Optimized procedures for this transformation often use a mixed aqueous-organic solvent system to accommodate the different polarities of the reactants, leading to high yields of pure products without the need for chromatography orgsyn.orgacs.org.
Table 2: Heterocycle Synthesis from α-Bromo Ketones This table outlines established synthetic routes to heterocycles that are applicable to this compound.
| Heterocycle | Co-reactant | General Conditions | Product | Reference Analogy |
|---|---|---|---|---|
| Thiazole | Thioamide (e.g., Thioacetamide) | Reflux in Ethanol | 4-Cyclooctyl-2-methylthiazole | nih.govorganic-chemistry.org |
| Imidazole | Amidine | K₂CO₃ or KHCO₃, aq. THF, reflux | 4-Cyclooctyl-2-substituted-imidazole | orgsyn.orgacs.org |
Enabling Chiral Synthesis and Stereocontrol
The introduction and control of stereochemistry are critical in the synthesis of complex organic molecules. This compound can be a valuable tool in chiral synthesis, both through asymmetric catalysis and by diastereoselective transformations influenced by its inherent structure.
Modern catalysis offers powerful methods for generating enantiomerically pure compounds from racemic starting materials. A key example is the stereoconvergent Negishi α-arylation, where a racemic α-bromo ketone is transformed into a single enantiomer of the α-aryl ketone product. This is achieved using a chiral nickel/pybox catalyst that effectively differentiates between the two enantiomers of a catalytic intermediate, leading to high enantiomeric excess nih.gov. Applying this methodology to racemic this compound could provide access to valuable chiral α-aryl cyclooctyl ketones.
Additionally, organocatalysis has been successfully employed for the asymmetric α-bromination of ketones using chiral amine catalysts (e.g., derivatives of proline or imidazolidinones) nih.govrsc.org. This allows for the synthesis of this compound itself in an enantiomerically enriched form, which can then serve as a chiral building block for subsequent transformations.
Diastereoselectivity arises when a reaction can form two or more stereoisomers (diastereomers) but one is formed preferentially. In molecules derived from this compound, the large and conformationally complex cyclooctyl ring can exert significant steric hindrance, directing the approach of reagents to the less-hindered face of the reactive center.
For example, in an aldol (B89426) reaction involving the enolate of cyclooctyl ketone, the bulky ring would likely favor the formation of one diastereomeric alcohol product over the other nih.gov. Similarly, the reduction of the ketone to an alcohol can be highly diastereoselective. The biocatalytic asymmetric reduction of a sterically hindered α-bromo ketone to a single enantiomer of the corresponding α-bromohydrin is a powerful example of stereocontrol, creating a new stereocenter with near-perfect selectivity acs.org. The steric bulk of the cyclooctyl group is expected to enhance such selectivity, making it a useful handle for controlling the stereochemical outcome of reactions at the adjacent carbonyl and α-carbon positions.
Integration into Retrosynthetic Strategies for Natural Products and Analogues
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally disconnecting the target molecule into simpler, commercially available starting materials. nih.govnih.gov The unique structural features of this compound make it a valuable synthon in the retrosynthesis of natural products and their analogues containing a cyclooctane core.
The presence of the bromomethyl ketone moiety allows for several key retrosynthetic disconnections. The carbon-bromine bond can be readily formed from the corresponding alcohol or by bromination of an enolate, making the corresponding hydroxymethyl or methyl cyclooctyl ketone viable precursors. More strategically, the bromomethyl group is an excellent electrophile for carbon-carbon bond formation via nucleophilic substitution reactions. This allows for the disconnection of complex side chains attached to the cyclooctane ring at the alpha-position of the ketone.
For instance, in the hypothetical retrosynthesis of a natural product analogue featuring a cyclooctane ring with an extended alkyl or aryl side chain, this compound can be identified as a key intermediate. The disconnection would involve a nucleophilic substitution reaction where a suitable organometallic reagent or carbanion displaces the bromide.
Hypothetical Retrosynthetic Approach:
| Target Moiety | Retrosynthetic Disconnection | Precursor Synthon |
| Cyclooctane with α-alkyl chain | C-C bond formation via SN2 reaction | This compound and an organocuprate reagent |
| Fused bicyclic system | Intramolecular alkylation | A cyclooctanone (B32682) with a tethered nucleophile and a bromomethyl group |
| Spirocyclic compound | Spirocyclization via intramolecular alkylation | A precursor with a nucleophilic side chain attached elsewhere on the cyclooctane ring |
This strategy significantly simplifies the synthetic challenge by breaking down a complex target into more manageable subunits. The ketone functionality on the cyclooctane ring also offers a handle for further transformations, such as reduction to an alcohol, conversion to an olefin, or introduction of additional functional groups, thereby expanding the range of accessible target molecules.
Development of Functionalized Derivatives for Specific Research Probes
The reactivity of the bromomethyl group in this compound makes it an ideal starting point for the synthesis of functionalized derivatives that can serve as specific research probes. cam.ac.uk These probes are invaluable tools in chemical biology and medicinal chemistry for studying biological processes, identifying protein targets, and elucidating mechanisms of action. nih.gov
The general strategy involves the displacement of the bromide ion by a nucleophile that carries a specific reporter group, such as a fluorophore, a biotin (B1667282) tag for affinity purification, or a photoaffinity label. researchgate.netrsc.org The ketone group can also be modified to modulate the probe's properties or to attach other functionalities.
The development of such probes allows for the investigation of biological systems where cyclooctane-based molecules may play a role. For example, a fluorescently labeled derivative of a biologically active cyclooctanone could be used to visualize its subcellular localization or to track its interaction with specific proteins in living cells.
Table of Potential Functionalized Derivatives and Their Applications:
| Reporter Group Attached | Type of Derivative | Potential Research Application |
| Fluorescein or Rhodamine | Fluorescent Probe | Cellular imaging, receptor binding studies |
| Biotin | Affinity Probe | Identification and isolation of protein binding partners |
| Azide (B81097) or Alkyne | Bioorthogonal Probe | "Click" chemistry-based labeling in complex biological systems |
| Benzophenone | Photoaffinity Label | Covalent cross-linking to interacting proteins upon UV irradiation |
The synthesis of these derivatives typically involves straightforward nucleophilic substitution reactions. For example, reacting this compound with sodium azide would yield the corresponding azidomethyl cyclooctyl ketone, a versatile intermediate for strain-promoted azide-alkyne cycloaddition (SPAAC). Similarly, reaction with a thiol-containing fluorophore in the presence of a mild base would lead to a fluorescently tagged molecule.
Future Research Perspectives and Challenges in Bromomethyl Cyclooctyl Ketone Chemistry
Development of More Sustainable and Atom-Economical Syntheses
A primary challenge in modern organic synthesis is the development of environmentally benign and efficient reactions. Traditional methods for the synthesis of α-bromoketones often involve the use of elemental bromine or other hazardous brominating agents, which can lead to the formation of undesirable byproducts and require harsh reaction conditions. rsc.orgresearchgate.net Future research will undoubtedly focus on greener alternatives that maximize atom economy and minimize waste.
Key areas of development include:
Catalytic Systems: Employing catalytic amounts of reagents in place of stoichiometric ones is a cornerstone of green chemistry. Research into novel catalytic systems, potentially involving transition metals or organocatalysts, for the direct α-bromination of cyclooctyl methyl ketone could provide more sustainable routes. For instance, methods using H₂O₂-HBr systems or TiX₄ with hydrogen peroxide as an oxidant offer promising, more environmentally friendly approaches to α-halogenation. organic-chemistry.org
Electrochemical Synthesis: Electrosynthesis offers a powerful tool for green chemistry by using electricity to drive reactions, often eliminating the need for chemical oxidants or reductants. The development of electrochemical methods for the bromination of ketones, potentially using bromide salts as the bromine source, would represent a significant step towards a more sustainable synthesis of Bromomethyl cyclooctyl ketone. organic-chemistry.org
Flow Chemistry: Continuous flow synthesis provides enhanced safety, better reaction control, and easier scalability compared to traditional batch processes. acs.orgresearchgate.net Applying flow technology to the synthesis of α-haloketones can minimize the handling of hazardous intermediates and improve reaction efficiency and yield. acs.org A multistep continuous flow process for synthesizing α-halo ketones from N-protected amino acids has already been demonstrated, highlighting the potential of this technology. acs.org
Alternative Bromine Sources: The exploration of less hazardous and more efficient bromine sources is crucial. N-bromosuccinimide (NBS) is a common alternative to Br₂, and research into activating it under milder, catalytic conditions is ongoing. masterorganicchemistry.com Other strategies include using bromide/bromate couples or quaternary ammonium (B1175870) salts as halogen sources under mild conditions. researchgate.netorganic-chemistry.org
Table 1: Comparison of Synthetic Approaches for α-Bromoketones
| Method | Brominating Agent | Key Advantages | Challenges |
|---|---|---|---|
| Traditional Bromination | Elemental Bromine (Br₂) | Readily available, straightforward | Hazardous, produces HBr byproduct, potential for over-bromination masterorganicchemistry.comwikipedia.org |
| Catalytic Oxidation | H₂O₂-HBr, TiBr₄/H₂O₂ | Uses benign oxidants, improved atom economy | Requires catalyst development and optimization organic-chemistry.org |
| Electrosynthesis | Bromide Salts (e.g., MgBr₂) | Avoids chemical oxidants, high selectivity | Requires specialized equipment, optimization of electrochemical parameters organic-chemistry.org |
| Flow Synthesis | Diazomethane (B1218177) & HBr (in situ) | Enhanced safety, scalability, high yield | Handling of diazomethane requires specialized reactor setups acs.org |
| Alternative Reagents | N-Bromosuccinimide (NBS) | Solid, easier to handle than Br₂ | Can require harsh conditions or activators, succinimide (B58015) byproduct organic-chemistry.org |
Discovery of Novel and Unprecedented Reactivity Modes
The rich reactivity of α-bromoketones is well-established, but there remains significant potential for discovering new transformations. Future research will likely focus on leveraging the unique structural features of the cyclooctyl ring in this compound to explore unprecedented reaction pathways.
Potential avenues for exploration include:
Transannular Reactions: The flexible eight-membered ring of the cyclooctyl group could participate in transannular reactions, where a bond is formed across the ring. The bromomethyl ketone functionality could act as a trigger or a participant in such cyclizations, leading to novel bicyclic or polycyclic structures.
Radical Cascade Reactions: The carbon-bromine bond can be homolytically cleaved to generate a radical intermediate. acs.org Designing novel radical cascade reactions initiated from this compound could provide access to complex molecular scaffolds in a single, efficient step. Synergistic photoredox and Brønsted acid catalysis has been used to initiate such cascades with α-bromo carbonyl compounds. acs.org
Novel Multicomponent Reactions (MCRs): Designing new MCRs that incorporate this compound as a key building block would be a highly efficient strategy for generating molecular diversity. These reactions, where three or more reactants combine in a single operation, could rapidly produce libraries of complex molecules with potential biological activity.
Catalyst-Controlled Regio- and Stereoselectivity: Developing new catalytic systems that can control the outcome of reactions involving this compound is a significant challenge. This includes catalysts that can direct nucleophilic attack to either the carbonyl carbon or the α-carbon with high selectivity, or control the stereochemistry of newly formed chiral centers.
Application of Machine Learning and AI in Reaction Prediction and Optimization
For this compound, AI and ML could be applied to:
Predict Reaction Outcomes: ML models can be trained on existing reaction databases to predict the products and yields of reactions involving α-bromoketones under various conditions. eurekalert.org This predictive power can save significant time and resources in the lab by prioritizing experiments that are most likely to succeed.
Optimize Reaction Conditions: AI algorithms can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for synthesizing or functionalizing this compound. acs.org Neural networks have been developed that can predict catalysts, solvents, reagents, and temperature for arbitrary organic transformations. acs.org
Discover Novel Synthetic Pathways: Retrosynthesis AI programs can propose novel synthetic routes to this compound and its derivatives, potentially uncovering more efficient or sustainable pathways that a human chemist might overlook. synthiaonline.comchemistryviews.org
Address Data Scarcity: A major challenge for applying AI in chemistry is the availability of large, high-quality datasets. medium.comchemistryviews.org Future efforts will need to focus on developing standardized reaction databases and potentially using AI to extract useful information from unstructured sources like scientific literature. The issue of "negative results" rarely being published also creates a bias in training data. medium.com
Table 2: Applications of AI/ML in Ketone Chemistry Research
| AI/ML Application | Objective | Example Model/Approach | Potential Impact on this compound Chemistry |
|---|---|---|---|
| Reaction Prediction | Predict product, yield, and selectivity of a given transformation. | Neural Networks, Random Forest Classifiers acs.orgnih.gov | Faster screening of potential reactions and reagents. |
| Condition Optimization | Identify optimal temperature, solvent, and catalyst for a reaction. | Supervised Binary Classification, Logistic Regression nih.govnih.gov | Improved yields, reduced waste, and lower energy consumption in synthesis. |
| Retrosynthesis Planning | Propose novel and efficient synthetic routes to a target molecule. | AI-driven retrosynthetic analysis platforms synthiaonline.comchemistryviews.org | Discovery of more sustainable or cost-effective manufacturing processes. |
| Mechanism Elucidation | Analyze reaction data to infer mechanistic details. | Combination of predictive tech and established chemical knowledge eurekalert.org | Deeper understanding of novel reactivity modes. |
Exploration of Bio-Inspired Transformations and Catalysis
Nature provides a rich source of inspiration for developing new chemical transformations. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally friendly conditions. acs.org
Future research in this area could involve:
Enzymatic Halogenation: While the direct enzymatic synthesis of this compound is a significant challenge, exploring the use of halogenase enzymes could lead to highly selective bromination reactions. researchgate.netbiorxiv.org Flavin-dependent halogenases, for example, catalyze halogenation on electron-rich substrates under mild conditions using simple halide anions. researchgate.net Engineering these enzymes to accept cyclooctyl methyl ketone as a substrate is a long-term but highly rewarding goal.
Chemoenzymatic Synthesis: Combining the best of chemical and biological catalysis offers a powerful strategy. A chemoenzymatic approach could involve a chemical step to synthesize an intermediate that is then selectively transformed by an enzyme. For instance, an enzyme like a ketoreductase could be used to asymmetrically reduce the carbonyl group of this compound, providing chiral building blocks for further synthesis. researchgate.net
Biomimetic Catalysis: Developing small-molecule catalysts that mimic the active sites of enzymes is another promising avenue. These "artificial enzymes" could replicate the high selectivity of biocatalysts while being more robust and applicable to a wider range of substrates and reaction conditions.
Design of Next-Generation Molecular Probes and Advanced Materials
Organobromine compounds serve as crucial intermediates in the production of pharmaceuticals, dyes, and flame retardants. wikipedia.orgthebrainyinsights.com The unique properties of this compound make it a candidate for incorporation into novel functional molecules and materials.
Future directions include:
Molecular Probes: The reactivity of the α-bromoketone moiety makes it an excellent functional group for covalent labeling of biological macromolecules. By attaching a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) to the cyclooctyl backbone, derivatives of this compound could be designed as molecular probes to study protein function and localization.
Polymer and Material Science: The cyclooctyl group can impart unique properties such as flexibility and lipophilicity to polymers and other materials. This compound could serve as a monomer or a functionalizing agent for creating new polymers with tailored thermal or mechanical properties. The bromine atom can also be a site for further polymerization or cross-linking reactions.
Pharmaceutical Intermediates: α-Haloketones are key precursors for many pharmacologically active compounds, particularly heterocyclic structures. mdpi.comresearchgate.net The cyclooctyl moiety could be explored as a structural element in the design of new drug candidates, where it might influence properties like membrane permeability or metabolic stability. The global market for organobromine compounds in the pharmaceutical sector continues to expand, driving demand for novel intermediates. thebrainyinsights.comdatabridgemarketresearch.com
Q & A
Q. What are the optimal synthetic routes for bromomethyl cyclooctyl ketone, and how does enamine halogenation ensure regiospecificity?
Enamine halogenation is a key method for synthesizing α-bromomethyl ketones. Cycloalkyl methyl ketones (e.g., cyclohexyl or cyclopentyl analogs) undergo bromination via enamine intermediates to yield bromomethyl derivatives with high regiospecificity. For tertiary α'-positions (e.g., cyclohexyl), yields exceed 85%, while secondary positions (e.g., 2-methylcyclohexanone) result in lower yields (~65%) due to competing side reactions . Experimental steps include:
- Reacting the ketone with pyrrolidine to form the enamine.
- Brominating the enamine at low temperatures (-20°C) to minimize dihalogenation.
- Hydrolyzing the intermediate to release the α-bromomethyl ketone.
Q. Which analytical techniques are critical for characterizing this compound, and how can spectral data resolve structural ambiguities?
Nuclear magnetic resonance (NMR) spectroscopy (particularly H and C) is essential for confirming the bromomethyl group's position. For example, the H NMR signal for the bromomethyl proton typically appears as a singlet at δ ~4.2–4.5 ppm. Gas chromatography-mass spectrometry (GC-MS) can identify purity and detect halogenated byproducts, while infrared (IR) spectroscopy verifies ketone carbonyl stretches (~1700 cm) . Cross-referencing with databases like Chemical Abstracts ensures accurate spectral assignments .
Q. What stability considerations are paramount for handling this compound in laboratory settings?
this compound is light- and heat-sensitive, with a propensity for radical-mediated decomposition. Storage recommendations include:
- Storing at 0–6°C in amber glass vials to prevent photodegradation.
- Using inert atmospheres (N or Ar) during reactions to avoid peroxidation. Safety protocols mandate fume hood use, PPE (gloves, goggles), and immediate neutralization of spills with sodium bicarbonate .
Advanced Research Questions
Q. How can palladium-catalyzed allylic alkylation leverage this compound for enantioselective spirocyclic synthesis?
this compound serves as an electrophile in Pd-catalyzed allylic alkylation. Using chiral PHOX ligands (e.g., p-(CF)-t-Bu-PHOX), enantioselectivities up to 99% ee are achievable. Key steps:
Q. What strategies mitigate electrophilic reactivity challenges in nucleophilic additions to this compound?
The compound’s three electrophilic sites (ketone carbonyl, α-bromomethyl, and β-vinyl positions) complicate selectivity. Solutions include:
Q. How do dioxin-based surrogates enhance the utility of this compound in macrocycle synthesis?
Dioxin surrogates prevent undesired Michael additions or SN2 displacements during macrocyclization. For example, in synthesizing adamantane-based macrocycles, the surrogate stabilizes the intermediate until thermal cleavage reveals the ketone, enabling precise control over ring size and stereochemistry .
Methodological Considerations
Q. How should researchers design experiments to analyze radical-mediated reaction pathways involving this compound?
Radical pathways (e.g., peroxo intermediate formation) require:
Q. How can discrepancies in reported halogenation yields be addressed?
Variability arises from enamine stability and halogenation conditions. Mitigation strategies include:
- Optimizing reaction temperature (-20°C to 0°C) to balance reactivity and byproduct formation.
- Using GC-FID to quantify product ratios and identify dihalogenated impurities .
Tables for Key Data
| Parameter | Value | Reference |
|---|---|---|
| Enamine bromination yield | 65–93% (varies with substrate) | |
| Pd-catalyzed ee | Up to 99% | |
| Thermal unmasking temperature | 80–100°C | |
| NMR shift (BrCH) | δ 4.2–4.5 ppm (singlet) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
